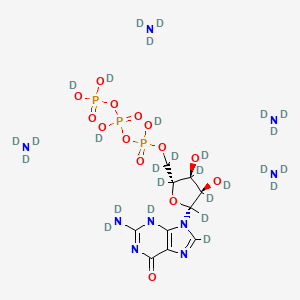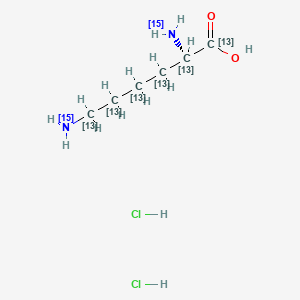
N-(Phenoxycarbonyl)-L-valine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenoxycarbonyl)-L-valine-d8 is a deuterated derivative of N-(Phenoxycarbonyl)-L-valine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the valine moiety, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenoxycarbonyl)-L-valine-d8 typically involves the reaction of L-valine-d8 with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenoxycarbonyl)-L-valine-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces oxides of the compound.
Reduction: Yields the parent amino acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Phenoxycarbonyl)-L-valine-d8 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polypeptides and other complex molecules.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways and protein synthesis.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(Phenoxycarbonyl)-L-valine-d8 involves its incorporation into polypeptides and other biomolecules. The deuterium atoms provide stability and allow for detailed studies of molecular interactions and pathways. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
- N-(Phenoxycarbonyl)-L-valine
- N-(Phenoxycarbonyl)-L-leucine
- N-(Phenoxycarbonyl)-L-isoleucine
Comparison: N-(Phenoxycarbonyl)-L-valine-d8 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for isotopic labeling studies. Compared to its non-deuterated counterparts, it offers advantages in tracing and studying metabolic pathways and molecular interactions .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
(2S)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1/i1D3,2D3,8D,10D |
Clé InChI |
HVJMEAOTIUMIBJ-CHTGQDPCSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


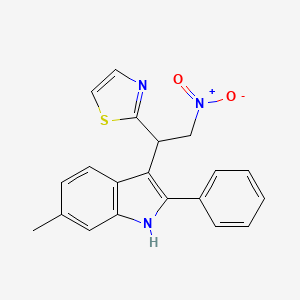

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)






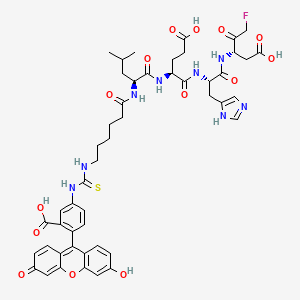
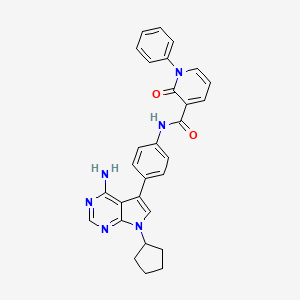
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
